molecular formula C10H10O4 B1665426 (S)-2-Acetoxy-2-phenylacetic Acid CAS No. 7322-88-5

(S)-2-Acetoxy-2-phenylacetic Acid

Cat. No.: B1665426
CAS No.: 7322-88-5
M. Wt: 194.18 g/mol
InChI Key: OBCUSTCTKLTMBX-VIFPVBQESA-N
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Description

(S)-2-Acetoxy-2-phenylacetic Acid is an organic compound with the molecular formula C10H10O4 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-2-Acetoxy-2-phenylacetic Acid can be synthesized through several methods. One common approach involves the esterification of (S)-2-hydroxy-2-phenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Acetoxy-2-phenylacetic Acid undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield (S)-2-hydroxy-2-phenylacetic acid and acetic acid.

    Oxidation: The phenyl group can be oxidized to form corresponding carboxylic acids.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Substitution: Reagents such as sodium methoxide or lithium aluminum hydride can be used for substitution reactions.

Major Products Formed:

    Hydrolysis: (S)-2-hydroxy-2-phenylacetic acid and acetic acid.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(S)-2-Acetoxy-2-phenylacetic Acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme catalysis and metabolic pathways.

    Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (S)-2-Acetoxy-2-phenylacetic Acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of (S)-2-hydroxy-2-phenylacetic acid. This reaction can influence various metabolic pathways and cellular processes.

Comparison with Similar Compounds

    ®-2-Acetoxy-2-phenylacetic Acid: The enantiomer of (S)-2-Acetoxy-2-phenylacetic Acid, with similar chemical properties but different biological activities.

    2-Hydroxy-2-phenylacetic Acid: The hydrolyzed form of this compound.

    Phenylacetic Acid: A simpler analog without the acetoxy group.

Uniqueness: this compound is unique due to its chiral nature and the presence of both acetoxy and phenyl groups. This combination allows for specific interactions in chemical and biological systems, making it valuable for applications requiring enantiomeric purity and specific reactivity.

Properties

IUPAC Name

(2S)-2-acetyloxy-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCUSTCTKLTMBX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H](C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50872032
Record name (+)-Acetylmandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7322-88-5
Record name Acetylmandelic acid, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007322885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Acetylmandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-O-Acetyl-L-mandelic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETYLMANDELIC ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N6KT18K98
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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